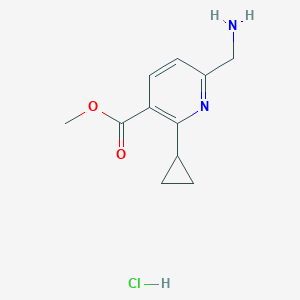![molecular formula C7H11F2N B1431064 {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine CAS No. 1393570-03-0](/img/structure/B1431064.png)
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine
Overview
Description
“{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine” is a chemical compound with the CAS Number 2228191-06-6 . It also exists in the form of hydrochloride . The IUPAC name of this compound is (6,6-difluorobicyclo[3.1.0]hexan-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for “{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine” is 1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine” has a molecular weight of 183.63 . The compound is a powder at room temperature .Scientific Research Applications
Synthesis of Novel Organic Compounds
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine: serves as a precursor in the synthesis of new organic compounds. Its unique bicyclic structure with fluorine atoms makes it an ideal candidate for creating compounds with potential pharmacological activities .
Development of Fluorinated Pharmaceuticals
The presence of fluorine atoms in this compound is particularly valuable in the pharmaceutical industry. Fluorine is known to enhance the bioavailability and metabolic stability of pharmaceuticals, making {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine a key ingredient in the development of new medications .
Material Science Research
In material science, this compound can be used to modify the properties of materials, such as increasing resistance to degradation or altering electrical properties, which is essential for developing advanced materials for various applications .
Chemical Synthesis Catalyst
This compound may act as a catalyst or a catalyst precursor in chemical reactions, particularly in those requiring the introduction of fluorine atoms into other molecules, which is a common need in organic synthesis .
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound could be used as reagents or standards for the quantification and identification of various substances, especially in complex mixtures where high precision is required .
Chromatography
The compound’s derivatives might be used in chromatography as stationary phases or as modifiers to stationary phases to help in the separation of complex mixtures, leveraging the unique interactions provided by the fluorine atoms .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQCQTAJUJYZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrochloride](/img/structure/B1430983.png)


![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)

![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)



![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine](/img/structure/B1430999.png)


